6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one typically involves the bromination of 5,7-dimethyl-1,4-dihydroquinolin-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.
Major Products Formed
Scientific Research Applications
6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,4-dihydroquinolin-4-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
6-Chloro-5,7-dimethyl-1,4-dihydroquinolin-4-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different properties.
Uniqueness
6-Bromo-5,7-dimethyl-1,4-dihydroquinolin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-5,7-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-8-10(7(2)11(6)12)9(14)3-4-13-8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NGUUVACEHNRIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)C)C(=O)C=CN2 |
Origin of Product |
United States |
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